molecular formula C18H19NO2 B14587757 N-[2-(4-Propanoylphenyl)ethyl]benzamide CAS No. 61630-22-6

N-[2-(4-Propanoylphenyl)ethyl]benzamide

Cat. No.: B14587757
CAS No.: 61630-22-6
M. Wt: 281.3 g/mol
InChI Key: QYTOYTMPOXVOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Propanoylphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Propanoylphenyl)ethyl]benzamide typically involves the reaction of 4-propanoylphenyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Propanoylphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Propanoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Propanoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-ethylbenzamide: A similar compound with an ethyl group instead of the propanoyl group.

    4-Aminobenzamide: Contains an amino group instead of the propanoyl group.

Uniqueness

N-[2-(4-Propanoylphenyl)ethyl]benzamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

61630-22-6

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-[2-(4-propanoylphenyl)ethyl]benzamide

InChI

InChI=1S/C18H19NO2/c1-2-17(20)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,21)

InChI Key

QYTOYTMPOXVOQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.